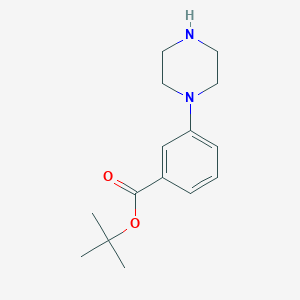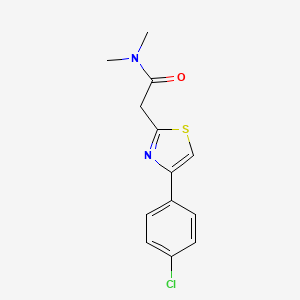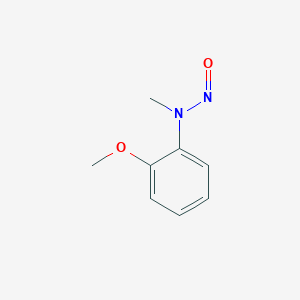
3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C8H10FNO5S2 It is characterized by the presence of a fluorine atom, a hydroxyethylsulfonyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonation of the benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-fluoro-4-(2-carboxyethylsulfonyl)benzenesulfonamide.
Reduction: Formation of 3-fluoro-4-(2-mercaptoethylsulfonyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonic acid
- 4-(2-hydroxyethylsulfonyl)benzenesulfonamide
- 3-chloro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
CAS番号 |
108966-76-3 |
|---|---|
分子式 |
C8H10FNO5S2 |
分子量 |
283.3 g/mol |
IUPAC名 |
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10FNO5S2/c9-7-5-6(17(10,14)15)1-2-8(7)16(12,13)4-3-11/h1-2,5,11H,3-4H2,(H2,10,14,15) |
InChIキー |
IAWYFQRAIGYURV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)


![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)




![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)

